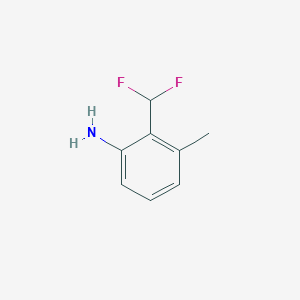

2-Difluoromethyl-3-methyl-phenylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

2-(difluoromethyl)-3-methylaniline |

InChI |

InChI=1S/C8H9F2N/c1-5-3-2-4-6(11)7(5)8(9)10/h2-4,8H,11H2,1H3 |

InChI Key |

ZTGBXUMUSRBFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations of 2 Difluoromethyl 3 Methyl Phenylamine and Its Analogues

Strategies for Incorporating the Difluoromethyl Moiety

The introduction of a difluoromethyl (-CHF2) group onto an aromatic ring is a significant synthetic challenge. Various methods have been developed, ranging from direct functionalization of C-H bonds to the use of specialized fluorinating reagents.

Direct C-H difluoromethylation represents a highly efficient and atom-economical approach to installing the -CHF2 group. These methods avoid the pre-functionalization of the aromatic substrate, which is often required in traditional cross-coupling reactions. One prominent strategy involves the use of radical-based processes. For instance, difluoromethyl radicals (•CHF2) can be generated from various precursors and subsequently react with aromatic systems.

Recent advancements have utilized reagents like diethyl (bromodifluoromethyl)phosphonate, (EtO)2P(O)CF2Br, under photoredox or thermal conditions to generate the necessary •CHF2 radical. The reaction proceeds via the addition of this radical to the aromatic ring, followed by an oxidation and deprotonation sequence to restore aromaticity. The regioselectivity of this addition is often governed by the electronic and steric properties of the substituents already present on the aromatic ring.

Another approach involves the use of difluoromethyl sulfonium (B1226848) salts, such as S-(difluoromethyl)diarylsulfonium salts, which can act as electrophilic difluoromethylating agents under specific catalytic conditions. These methods often require the presence of a directing group on the aromatic substrate to achieve high regioselectivity.

Photoredox catalysis has emerged as a powerful tool for the synthesis of difluoromethylated arenes from readily available trifluoromethylated precursors. This strategy relies on the single-electron reduction of a trifluoromethylarene to form a radical anion. This intermediate then undergoes fluoride (B91410) elimination to generate a difluoromethyl radical, which is subsequently trapped by a hydrogen atom donor to yield the desired difluoromethylarene.

The reaction is typically catalyzed by an iridium or ruthenium-based photocatalyst, which, upon irradiation with visible light, can initiate the single-electron transfer process. A stoichiometric amount of a reductant, often a Hantzsch ester or a similar organic hydride donor, is required to provide the hydrogen atom and regenerate the photocatalyst. This method is particularly attractive due to the wide availability of trifluoromethyl-substituted aromatic compounds.

A key advantage of this approach is its functional group tolerance, allowing for the hydrodefluorination of a broad range of substrates. The reaction conditions are generally mild, proceeding at room temperature under visible light irradiation.

| Catalyst | Reductant/Hydrogen Source | Substrate Scope | Reference |

| Ir(ppy)3 | Hantzsch Ester | Aryl and Heteroaryl Trifluoromethyl Compounds | |

| Ru(bpy)3Cl2 | Ascorbic Acid | Electron-deficient Trifluoromethylarenes |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of C-CF2H bonds. These methods typically involve the reaction of an aryl halide or triflate with a difluoromethyl source in the presence of a metal catalyst, most commonly palladium or copper.

One widely used approach is the palladium-catalyzed cross-coupling of an aryl halide with a difluoromethyl-containing organometallic reagent, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) or a difluoromethylzinc reagent. These reactions often require the use of specialized ligands to facilitate the catalytic cycle and achieve high yields.

Copper-mediated reactions have also proven effective for the difluoromethylation of aryl halides. These reactions can often be performed under milder conditions and may be more cost-effective than their palladium-catalyzed counterparts. For example, the use of Ruppert's reagent (TMSCF3) in the presence of a copper catalyst can lead to the formation of difluoromethylated arenes, though the reaction mechanism can be complex and may involve the in situ generation of a difluoromethylcopper species.

| Metal Catalyst | Difluoromethyl Source | Substrate | Reference |

| Pd(dba)2 / Xantphos | TMSCF2H | Aryl Bromides and Iodides | |

| CuI | (Difluoromethyl)zinc reagent | Aryl Iodides |

Specialized reagents have been developed for the direct conversion of functional groups into a difluoromethyl moiety. One such class of reagents is the deoxofluorinating agents, such as Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride). While primarily known for converting carbonyls to gem-difluorides and alcohols to alkyl fluorides, these reagents can also be employed in multi-step sequences to introduce a difluoromethyl group.

For instance, an aromatic aldehyde can be converted to a dithiane, which is then fluorinated with a reagent like Deoxofluor® to yield a difluoromethylated dithiane. Subsequent removal of the dithiane protecting group affords the difluoromethyl-substituted arene.

Another important class of reagents includes those derived from fluoroform (HCF3). For example, the fluoroform-derived silicon reagent, Me3SiCF3, can be activated by a fluoride source to generate a nucleophilic "CF3-" equivalent, which can then be used in various transformations. While this reagent is primarily used for trifluoromethylation, related difluoromethyl analogues have been developed and utilized.

Formation of the Phenylamine Scaffold

The construction of the phenylamine (aniline) core is a fundamental transformation in organic chemistry. The presence of the difluoromethyl group can influence the reactivity and regioselectivity of the reactions used to form this scaffold.

Electrophilic aromatic substitution is a common method for introducing a nitro group onto an aromatic ring, which can then be reduced to an amine. In the context of synthesizing 2-difluoromethyl-3-methyl-phenylamine, a suitable starting material would be 1-difluoromethyl-2-methylbenzene. Nitration of this substrate would likely occur at the positions ortho and para to the methyl group, which is an activating group. The difluoromethyl group, being electron-withdrawing, would direct incoming electrophiles to the meta position.

The directing effects of the methyl and difluoromethyl groups would need to be carefully considered to achieve the desired regioselectivity. The nitration would likely yield a mixture of isomers, with the desired 4-nitro-1-difluoromethyl-2-methylbenzene being one of the products. Subsequent reduction of the nitro group, commonly achieved using reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation, would yield the target this compound.

Difluoromethylation: Introduction of the -CHF2 group onto a suitable aromatic precursor.

Nitration: Electrophilic nitration of the difluoromethylated aromatic compound.

Reduction: Reduction of the nitro group to an amine to form the final phenylamine product.

C-N Bond Forming Reactions

The construction of the carbon-nitrogen bond is a pivotal step in the synthesis of this compound. Modern cross-coupling reactions have become indispensable tools for this transformation, offering mild conditions and broad substrate scope.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. semanticscholar.orgnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a potential route would involve the coupling of 2-bromo-1-(difluoromethyl)-3-methylbenzene (B13583773) with an ammonia (B1221849) equivalent. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

Another classical method for C-N bond formation is the Ullmann condensation, which utilizes a copper catalyst. This reaction is particularly useful for the amination of aryl halides. While traditionally requiring harsh reaction conditions, modern modifications have made this method more versatile.

The following table summarizes key aspects of these C-N bond forming reactions:

| Reaction | Catalyst | Coupling Partners | Key Features |

| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., XPhos) | Aryl halide/triflate + Amine/Ammonia equivalent | Mild reaction conditions, broad functional group tolerance. organic-chemistry.org |

| Ullmann Condensation | Copper salts or complexes | Aryl halide + Amine/Ammonia equivalent | Often requires higher temperatures than palladium-catalyzed methods. |

Reduction of Nitrobenzene (B124822) Derivatives and Related Amination Processes

A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compounds. In the context of this compound synthesis, this involves the reduction of 1-(difluoromethyl)-2-methyl-3-nitrobenzene.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum, or nickel is a widely used method. This process typically involves reacting the nitro compound with hydrogen gas under pressure.

Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), is a classic and reliable method for the reduction of nitroarenes.

The synthesis of the precursor, 1-(difluoromethyl)-3-nitro-benzene, can be achieved from 3-nitrobenzaldehyde (B41214) using diethylaminosulfur trifluoride (DAST). chemicalbook.com A similar strategy could be envisioned for the synthesis of 1-(difluoromethyl)-2-methyl-3-nitrobenzene starting from 2-methyl-3-nitrobenzaldehyde.

Below is a table outlining common reduction methods for nitrobenzene derivatives:

| Method | Reagents | Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Typically requires pressure | High yields, clean reaction |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Acidic conditions | Cost-effective, widely applicable |

Cyclization Strategies for Aromatic Amine Synthesis

Cyclization reactions represent another avenue for the synthesis of aromatic amines and their derivatives, particularly for constructing heterocyclic structures fused to the aniline (B41778) core. While not a direct method for the synthesis of this compound itself, these strategies are crucial for producing more complex analogues.

For instance, visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been developed to synthesize trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. mdpi.com A similar difluoromethylation/cyclization strategy could potentially be applied to precursors derived from this compound to access a variety of fused heterocyclic systems.

The following table highlights some cyclization strategies that could be adapted for the synthesis of analogues of this compound:

| Cyclization Strategy | Key Features | Potential Application |

| Radical Cascade Cyclization | Involves radical intermediates, often initiated by photoredox catalysis. mdpi.com | Synthesis of polycyclic aza-heterocycles fused to the aniline ring. |

| Intramolecular C-H Amination | Direct formation of a C-N bond via intramolecular cyclization onto a C-H bond. | Construction of nitrogen-containing rings fused to the aromatic core. |

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies heavily on the efficient preparation of key precursors and intermediates. These include functionalized fluorine-containing aromatic building blocks and derivatized amines.

Preparation of Functionalized Fluorine-Containing Aromatic Building Blocks

A crucial precursor for the synthesis of this compound is a benzene (B151609) ring substituted with a difluoromethyl group, a methyl group, and a functional group that can be converted into an amine.

One key intermediate is 2-bromo-1-(difluoromethyl)-3-methylbenzene . This compound serves as an excellent substrate for C-N cross-coupling reactions. Its synthesis can be envisioned through a multi-step sequence starting from a readily available substituted toluene (B28343) or aniline derivative, involving steps such as nitration, reduction, diazotization, and Sandmeyer reaction to introduce the bromine, followed by the introduction of the difluoromethyl group.

Another important precursor is 1-(difluoromethyl)-2-methyl-3-nitrobenzene . As mentioned earlier, this compound can be reduced to the target aniline. The synthesis of this nitro compound could potentially be achieved by the difluoromethylation of 2-methyl-3-nitrotoluene or a related derivative. The introduction of the difluoromethyl group can be challenging and often requires specialized fluorinating reagents. nih.gov

The table below summarizes key fluorine-containing aromatic building blocks:

| Compound | Structure | Synthetic Utility |

| 2-bromo-1-(difluoromethyl)-3-methylbenzene | A benzene ring with Br, CHF₂, and CH₃ at positions 2, 1, and 3 respectively. | Precursor for C-N cross-coupling reactions. |

| 1-(difluoromethyl)-2-methyl-3-nitrobenzene | A benzene ring with CHF₂, CH₃, and NO₂ at positions 1, 2, and 3 respectively. | Precursor for reduction to the corresponding aniline. |

Derivatization of Amines and Related Transformations

Once this compound is synthesized, it can undergo various derivatization reactions to produce a wide range of analogues with potentially interesting chemical and biological properties. The amino group is a versatile functional handle for such transformations.

Acylation of the amino group can be readily achieved using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. Trifluoromethanesulfonic acid has been reported as an efficient catalyst for C- and/or O-acylation reactions. mdpi.com

Sulfonylation is another important derivatization reaction, where the amine reacts with a sulfonyl chloride to form a sulfonamide. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has been reported as a mild and efficient method. nih.govfrontiersin.org

These derivatization reactions are summarized in the table below:

| Reaction | Reagents | Product |

| Acylation | Acyl chloride or anhydride (B1165640), base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

Modern Synthetic Approaches

Recent advances in synthetic chemistry offer novel and more efficient routes to fluorinated aromatic compounds. These modern approaches often feature milder reaction conditions, higher functional group tolerance, and improved regioselectivity.

Photoinduced difluoroalkylation of anilines has emerged as a powerful tool for the direct introduction of a difluoroalkyl group onto the aniline core. acs.orgnih.gov This method can proceed via an organophotoredox catalytic system or through the formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent. acs.orgnih.gov

Ruthenium-catalyzed para-selective C-H difluoromethylation of anilides provides a direct method for the introduction of a difluoromethyl group at the para position of an aniline derivative. thieme.de While this method is selective for the para position, it highlights the potential of transition-metal catalysis for direct C-H functionalization to introduce fluorinated motifs.

These modern approaches are summarized in the following table:

| Approach | Key Features | Potential Application |

| Photoinduced Difluoroalkylation | Utilizes visible light, can be photocatalyst-free (EDA complex). acs.orgnih.gov | Direct introduction of a difluoroalkyl group to an aniline. |

| Transition-Metal Catalyzed C-H Difluoromethylation | Direct functionalization of a C-H bond, high regioselectivity. thieme.de | Site-selective introduction of a difluoromethyl group. |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecular architectures in a single synthetic operation. By combining three or more reactants in a one-pot fashion, MCRs can rapidly generate libraries of structurally diverse compounds, which is highly advantageous in drug discovery. While a specific MCR for the direct synthesis of this compound is not extensively documented, analogous reactions provide a clear blueprint for such a synthetic strategy.

One relevant example is the visible-light-induced three-component reaction for the synthesis of fluorinated secondary amines. This methodology involves the in situ generation of an imine from an aromatic aldehyde and an amine, which then undergoes a difluoromethylation reaction. researchgate.net A similar approach could be envisioned for the synthesis of analogues of this compound. For instance, a suitably substituted aniline could react with an aldehyde and a difluoromethylating agent under photocatalytic conditions.

Another pertinent example is the visible-light-promoted three-component tandem reaction to produce difluoromethylated oxazolidin-2-imines. nih.gov This reaction proceeds via a radical addition-cyclization pathway, demonstrating the versatility of MCRs in constructing complex heterocyclic scaffolds bearing a difluoromethyl group. nih.gov Such strategies highlight the potential for developing novel MCRs for the synthesis of a wide range of difluoromethylated phenylamines.

The following table summarizes representative examples of multicomponent reactions used to synthesize difluoromethylated amine derivatives, which could be adapted for the synthesis of analogues of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |

| Aryl allylamine | Isocyanate | 2-BTSO2CF2H | Visible light, Ru(bpy)3Cl2·6H2O | Difluoromethylated oxazolidin-2-imine | nih.gov |

| Aromatic aldehyde | Amine | Sodium difluoromethanesulfinate | Visible light | Fluorinated secondary amine | researchgate.net |

| 2-Isocyanonaphthalene | Elemental sulfur | Amine | Visible light, O2 | Naphtho[2,1-d]thiazol-2-amine | researchgate.net |

Flow Chemistry Applications in Difluoromethylated Phenylamine Synthesis

Flow chemistry has emerged as a transformative technology in modern chemical synthesis, offering significant advantages over traditional batch processes, particularly for reactions involving hazardous reagents or challenging reaction conditions. mit.edunih.gov The precise control over reaction parameters such as temperature, pressure, and residence time, coupled with enhanced heat and mass transfer, leads to improved safety, higher yields, and greater purity of the final products. almacgroup.commdpi.com

The synthesis of difluoromethylated compounds often involves the use of gaseous reagents like fluoroform (CHF3), which can be difficult and hazardous to handle in batch reactors. allfordrugs.comrsc.orgscientificupdate.com Flow chemistry provides an elegant solution to these challenges by enabling gas-liquid reactions to be performed safely and efficiently in a continuous manner. mit.edu The use of microreactors ensures a high surface-area-to-volume ratio, facilitating efficient gas-liquid mixing and rapid heat dissipation. mit.edu

A notable application of flow chemistry is the defluorinative functionalization of trifluoromethyl groups to yield difluoromethyl motifs. This transformation can be achieved in a flow system, offering a robust method for the synthesis of difluoromethyl arenes. researchgate.net This approach is particularly valuable as it allows for the conversion of readily available trifluoromethylated precursors into the desired difluoromethylated analogues.

The table below presents examples of difluoromethylation reactions carried out under flow conditions, illustrating the potential for applying this technology to the synthesis of this compound and related compounds.

| Substrate | Difluoromethylating Agent | Reactor Type | Residence Time | Temperature | Yield | Ref |

| Protected α-amino acids | Fluoroform (CHF3) | Gas-liquid continuous flow reactor | 20 min | Not specified | Not specified | allfordrugs.comrsc.org |

| Trifluoromethyl arenes | Not specified (reductive defluorination) | Microreactor (R1, R2) | Not specified | Not specified | Moderate | researchgate.net |

| Aldehydes/Ketones | DAST | Capillary flow coil (CFC) | 27-45 min | 80 °C | Good | durham.ac.uk |

| Styrene | Selectfluor® / wet acetic acid | Capillary flow coil (CFC) | 27 min | 120 °C | Good | durham.ac.uk |

Reaction Pathways and Mechanistic Investigations of 2 Difluoromethyl 3 Methyl Phenylamine

Reactivity of the Aromatic Amine Functionality

The presence of an amino group on the phenyl ring profoundly influences the molecule's reactivity, primarily by increasing the electron density of the aromatic system through resonance. This activation, however, is modulated by the electronic effects of the methyl and difluoromethyl substituents.

Electrophilic Reactivity of the Phenyl Ring

The susceptibility of the phenyl ring in 2-Difluoromethyl-3-methyl-phenylamine to electrophilic attack is governed by the interplay of the directing effects of its three substituents. The amino group is a potent activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system. youtube.comorganicchemistrytutor.com The methyl group is a weakly activating group, also directing incoming electrophiles to the ortho and para positions through inductive effects and hyperconjugation. youtube.com In contrast, the difluoromethyl group is an electron-withdrawing and deactivating group, directing electrophiles to the meta position. youtube.comvanderbilt.edu

Given the positions of the substituents on this compound, the directing effects can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Amino (-NH₂) | 1 | Strongly Activating | ortho, para |

| Difluoromethyl (-CHF₂) | 2 | Deactivating | meta |

| Methyl (-CH₃) | 3 | Weakly Activating | ortho, para |

The powerful ortho, para-directing influence of the amino group is expected to dominate the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho (position 6) and para (position 4) to the amino group are highly activated. The methyl group at position 3 further activates the adjacent positions 2 and 4. The deactivating difluoromethyl group at position 2 will sterically hinder attack at that position and electronically disfavor attack at the adjacent positions 1 and 3. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the amino group and not significantly deactivated or hindered by the other substituents. The primary sites for electrophilic substitution are predicted to be the C4 and C6 positions, which are para and ortho to the strongly activating amino group, respectively.

Transformations Involving the Amino Group (e.g., Diazotization, Derivatization)

The primary amino group of this compound is a key functional handle for a variety of chemical transformations, most notably diazotization. mychemblog.com Treatment of the aniline (B41778) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. lkouniv.ac.inlumenlearning.com

The presence of the electron-withdrawing difluoromethyl group can influence the stability and reactivity of the resulting diazonium salt. Electron-withdrawing groups can decrease the nucleophilicity of the amino nitrogen, potentially making the diazotization reaction more challenging to carry out. lkouniv.ac.in However, once formed, these diazonium salts are versatile intermediates for a range of synthetic transformations. For instance, they can undergo Sandmeyer reactions to introduce halides (Cl, Br) or cyano groups, or a Balz-Schiemann reaction for the introduction of fluorine. lkouniv.ac.inlumenlearning.comnih.gov They can also be converted to phenols upon heating in an aqueous acidic solution. lkouniv.ac.inlumenlearning.com

Beyond diazotization, the amino group can be derivatized through reactions such as acylation or alkylation. libretexts.org These modifications can be used to protect the amino group or to introduce new functionalities into the molecule. The reactivity of the amino group in these derivatization reactions is also influenced by the electronic environment of the aromatic ring.

Transformations Involving the Difluoromethyl Group

The difluoromethyl group, while often considered relatively inert, can participate in specific chemical transformations, particularly those involving the cleavage of the strong carbon-fluorine bonds.

Hydrodefluorination Pathways

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, of a difluoromethyl group presents a significant chemical challenge due to the high strength of the C-F bond. However, recent advances in catalysis, particularly visible light photoredox catalysis, have enabled such transformations. nih.govexlibrisgroup.comresearchgate.net One plausible pathway for the hydrodefluorination of the difluoromethyl group in this compound involves a single-electron transfer (SET) from an excited photocatalyst to the aromatic ring. nih.govsemanticscholar.org This would generate a radical anion, which could then eliminate a fluoride (B91410) ion to form a benzylic radical. Subsequent hydrogen atom abstraction would yield the monofluoromethyl derivative. Repetition of this process could lead to the complete removal of the fluorine atoms. The efficiency of this process would depend on the reduction potential of the molecule and the choice of photocatalyst and hydrogen atom donor.

Radical Processes in Fluorine Chemistry

The difluoromethyl group can be a source of or can react with radical species. researchgate.netcas.cnrsc.org For instance, under certain conditions, a difluoromethyl radical (•CHF₂) could be generated from this compound, although this would likely require harsh conditions to cleave the C-C bond. A more common scenario involves the reaction of the molecule with an external radical source. For example, a radical could abstract a hydrogen atom from the amino or methyl group, or even from the difluoromethyl group itself, to generate a new radical species. The resulting radical could then undergo further reactions, such as addition to unsaturated systems or cyclization. researchgate.net The generation of difluoromethyl radicals from various precursors is a well-established area of fluorine chemistry, and these radicals are known to participate in a variety of synthetic transformations. sioc.ac.cn

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. A combination of experimental and computational techniques can be employed for this purpose.

For electrophilic aromatic substitution reactions, the regioselectivity can be rationalized by analyzing the stability of the intermediate carbocations (Wheland intermediates) using computational methods like Density Functional Theory (DFT). researchgate.net Experimental verification can be achieved through product analysis using techniques like NMR and mass spectrometry.

The mechanisms of transformations involving the amino group, such as diazotization, are generally well-understood, but the specific influence of the difluoromethyl and methyl groups on reaction rates and intermediate stability could be investigated through kinetic studies and computational modeling. utmb.edu

Catalytic Cycle Investigations (e.g., Photoredox, Metal Catalysis)

The introduction of a difluoromethyl group onto an aromatic ring, such as in the formation of this compound, can be achieved through various catalytic methods, with metallaphotoredox catalysis being a prominent modern approach. nih.gov This strategy merges visible-light photoredox catalysis with transition metal catalysis to enable challenging transformations under mild conditions. nih.govprinceton.edu

A plausible catalytic cycle for the difluoromethylation of an aryl bromide precursor to this compound is illustrated below, based on a dual nickel/photoredox catalytic system. nih.gov The process can be conceptualized as two interconnected catalytic cycles: a photoredox cycle for the generation of the difluoromethyl radical and a nickel catalytic cycle for the cross-coupling reaction.

Proposed Metallaphotoredox Catalytic Cycle:

Photoredox Cycle:

Light Absorption: A photosensitizer, such as an iridium-based complex (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6), absorbs visible light, promoting it to an excited state (*IrIII). nih.gov

Oxidative Quenching: The excited photosensitizer is a potent oxidant and can oxidize a sacrificial electron donor present in the reaction mixture.

Reductive Quenching Pathway: Alternatively, in a reductive quenching pathway, the excited photosensitizer can be reduced by an electron donor. For the generation of a difluoromethyl radical from a precursor like bromodifluoromethane (B75531) (BrCF2H), a silyl (B83357) radical-mediated halogen abstraction is a viable pathway. nih.gov In this process, a silyl radical, generated through the photoredox cycle, abstracts a bromine atom from bromodifluoromethane to produce the key difluoromethyl radical (•CF2H). nih.gov

Nickel Catalytic Cycle:

Oxidative Addition: A low-valent nickel catalyst, typically Ni(0), undergoes oxidative addition with the aryl bromide precursor (e.g., 2-bromo-6-methylaniline). This step forms a Ni(II)-aryl intermediate. nih.gov

Radical Capture: The Ni(II)-aryl intermediate captures the photochemically generated difluoromethyl radical (•CF2H) to form a Ni(III) intermediate.

Reductive Elimination: The Ni(III) intermediate then undergoes reductive elimination to furnish the desired difluoromethylated product, this compound, and regenerate the Ni(I) catalyst. The Ni(I) species can then be reduced back to the active Ni(0) catalyst by the reduced form of the photocatalyst to complete the catalytic cycle.

This dual catalytic system allows for the efficient formation of the C-CF2H bond under mild conditions, avoiding the harsh reagents often required in traditional fluorination methods. nih.gov

| Catalyst/Reagent | Proposed Role in Catalytic Cycle |

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Photocatalyst for absorbing visible light and initiating electron transfer. |

| Ni(0) Complex | Cross-coupling catalyst that undergoes oxidative addition with the aryl halide. |

| Bromodifluoromethane | Source of the difluoromethyl radical. |

| Silyl Radical Precursor | Mediates the abstraction of a halogen atom to generate the difluoromethyl radical. |

| Sacrificial Electron Donor | Regenerates the ground state of the photocatalyst. |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. researchgate.net In the context of synthesizing this compound, isotopic labeling studies could provide definitive evidence for the proposed reaction intermediates and pathways.

For instance, to confirm the origin of the difluoromethyl group, one could use deuterated bromodifluoromethane (BrCF2D) as the radical precursor. If the reaction proceeds through the proposed radical mechanism, the resulting product would be the deuterated analog, 2-(Difluoro-d1-methyl)-3-methyl-phenylamine. Detection of the deuterium (B1214612) label in the final product via mass spectrometry or NMR spectroscopy would strongly support the involvement of the •CF2D radical.

Furthermore, labeling the aryl precursor could also yield valuable information. For example, using a 13C-labeled aryl bromide at the position of C-Br bond cleavage would allow for the tracking of this carbon atom throughout the catalytic cycle. This could help to rule out alternative mechanisms that might involve rearrangement of the aromatic ring.

Hypothetical Isotopic Labeling Experiment:

| Labeled Substrate | Expected Labeled Product | Mechanistic Insight |

| Bromodifluoro-d1-methane (BrCF2D) | 2-(Difluoro-d1-methyl)-3-methyl-phenylamine | Confirms the incorporation of the CF2D group via a radical pathway. |

| 2-bromo-1-(13C)-6-methylaniline | 2-Difluoromethyl-3-methyl-1-(13C)-phenylamine | Verifies the direct C-CF2H bond formation at the original site of the C-Br bond. |

Kinetics Studies

By systematically varying the concentration of the aryl bromide, the difluoromethyl source, the photocatalyst, and the nickel catalyst, the reaction order with respect to each component can be determined. For example, if the reaction rate is found to be first-order in the concentration of the aryl bromide and zero-order in the concentration of the difluoromethyl source, this would suggest that the oxidative addition of the aryl bromide to the nickel catalyst is the rate-determining step.

Furthermore, the effect of light intensity on the reaction rate could be investigated. In a photoredox-catalyzed reaction, the rate is often dependent on the photon flux. A linear relationship between light intensity and reaction rate would indicate that a photochemically initiated step is rate-limiting.

Potential Kinetic Findings and Their Mechanistic Implications:

| Kinetic Observation | Possible Mechanistic Implication |

| Rate is independent of the difluoromethyl source concentration. | The generation of the difluoromethyl radical is fast and not the rate-determining step. |

| Rate is first-order in the nickel catalyst concentration. | A single nickel atom is involved in the rate-determining step. |

| Rate increases with light intensity. | A photochemical event, such as the excitation of the photocatalyst, is involved in the rate-determining step. |

These mechanistic investigations, combining catalytic cycle analysis, isotopic labeling, and kinetic studies, are essential for a comprehensive understanding of the reaction pathways leading to the formation of this compound and for the rational design of more efficient and selective synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization of 2 Difluoromethyl 3 Methyl Phenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment of 2-Difluoromethyl-3-methyl-phenylamine can be achieved.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the amine protons, the methyl protons, and the proton of the difluoromethyl group.

The aromatic region is expected to show three signals corresponding to the protons on the phenyl ring. The proton on the difluoromethyl group is anticipated to appear as a triplet due to coupling with the two fluorine atoms. The methyl protons would likely present as a singlet, and the amine (NH₂) protons would also be expected to appear as a singlet, although its chemical shift can be variable and influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted Value | Triplet (t) | 1H | -CHF₂ |

| Predicted Value | Doublet (d) | 1H | Ar-H |

| Predicted Value | Triplet (t) | 1H | Ar-H |

| Predicted Value | Doublet (d) | 1H | Ar-H |

| Predicted Value | Singlet (s) | 2H | -NH₂ |

Note: Predicted values are based on computational models and may vary from experimental data.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within the molecule. The predicted ¹³C NMR spectrum for this compound would display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms. The six aromatic carbons will have characteristic chemical shifts influenced by the electron-donating amine group and the electron-withdrawing difluoromethyl group. The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Predicted Value | C-NH₂ |

| Predicted Value | C-CHF₂ |

| Predicted Value | C-CH₃ |

| Predicted Value | Ar-C |

| Predicted Value | Ar-C |

| Predicted Value | Ar-C |

| Predicted Value | Triplet, -CHF₂ |

Note: Predicted values are based on computational models and may vary from experimental data.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine-Containing Moieties

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is predicted to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet by the adjacent proton. The chemical shift of this signal provides a unique fingerprint for the difluoromethyl moiety.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Note: Predicted values are based on computational models and may vary from experimental data.

Two-Dimensional (2D) NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space correlations between nuclei that are in close proximity. A NOESY experiment on this compound would be instrumental in confirming the substitution pattern on the aromatic ring. Specifically, correlations would be expected between the protons of the methyl group and the adjacent aromatic proton, as well as between the proton of the difluoromethyl group and its neighboring aromatic proton. However, predicting NOESY correlations is highly dependent on the specific conformation of the molecule in solution and is beyond the scope of general spectral prediction. Experimental data would be necessary for a definitive NOESY analysis.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the N-H stretches of the amine group, C-H stretches of the aromatic ring and methyl group, C-N stretching, and C-F stretches of the difluoromethyl group. The aromatic C=C stretching vibrations will also be present in the fingerprint region.

Table 4: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Predicted Range | Medium | N-H stretching (amine) |

| Predicted Range | Medium-Weak | Aromatic C-H stretching |

| Predicted Range | Medium-Weak | Aliphatic C-H stretching (methyl) |

| Predicted Range | Strong | C=C stretching (aromatic) |

| Predicted Range | Strong | C-N stretching |

Note: Predicted values are based on computational models and may vary from experimental data.

Raman Spectroscopy

No experimental or theoretical Raman spectra for this compound were found. This technique would typically be used to identify characteristic vibrational modes of the molecule, providing a structural fingerprint. Key information, such as the vibrational frequencies of the C-H, N-H, C-F, and aromatic ring bonds, remains uncharacterized.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Specific high-resolution mass spectrometry data, which would provide the precise mass of the molecular ion of this compound and confirm its elemental formula (C₈H₉F₂N), could not be located.

There are no published GC-MS studies for this compound. Such an analysis would provide information on its retention time under specific chromatographic conditions and its electron ionization (EI) mass spectrum. This spectrum would reveal characteristic fragmentation patterns useful for structural confirmation and identification in complex mixtures.

Detailed LC-MS or LC-MS/MS (tandem mass spectrometry) analyses for this compound are not available. These methods would be essential for its separation, detection, and quantification in non-volatile samples, providing data on its retention time, precursor ion, and product ion spectra.

Electronic Absorption and Emission Spectroscopy

The UV-Vis absorption spectrum for this compound has not been reported. This analysis would reveal the wavelengths of maximum absorbance (λmax), providing insights into the electronic transitions within the molecule, particularly those associated with the substituted benzene (B151609) ring.

Luminescence and Fluorescence Studies

The study of luminescence and fluorescence provides insight into the electronic structure and excited-state properties of a molecule. For this compound, such studies would be crucial for understanding its photophysical behavior, which is valuable in applications like organic light-emitting diodes (OLEDs) or fluorescent probes.

Generally, aniline (B41778) derivatives exhibit fluorescence, and their spectral characteristics are sensitive to the nature and position of substituents on the aromatic ring as well as the solvent environment. nih.gov The non-ionized, neutral forms of anilines are typically the most fluorescent species. nih.gov The introduction of a difluoromethyl group (-CHF₂) and a methyl group (-CH₃) at the ortho and meta positions, respectively, would influence the molecule's electronic properties and, consequently, its emission and excitation spectra.

Expected Research Findings:

Excitation and Emission Wavelengths: A systematic study would involve recording the fluorescence spectra in various solvents of differing polarity. This would likely reveal a bathochromic (red) or hypsochromic (blue) shift depending on the solvent, indicating changes in the dipole moment upon excitation.

Quantum Yield: Determination of the fluorescence quantum yield (Φf) would quantify the efficiency of the fluorescence process. This value is critical for assessing the compound's potential in light-emitting applications.

Fluorescence Quenching: Quenching studies, using various quenchers, could elucidate the mechanisms of de-excitation and the molecule's interaction with other species in its excited state.

| Parameter | Description | Significance |

| Excitation Wavelength (λex) | The wavelength of light absorbed by the molecule to reach an excited state. | Identifies the energy required for electronic transition. |

| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to the ground state. | Characterizes the energy of the emitted photon and the color of fluorescence. |

| Stokes Shift | The difference in wavelength between the excitation and emission maxima. | Provides information about the energy loss in the excited state before emission. nih.gov |

| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Reveals information about the kinetics of the excited-state decay processes. |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its chemical structure, including bond lengths, bond angles, and torsional angles. This information is fundamental for understanding its steric and electronic properties and for computational modeling.

Expected Research Findings:

Molecular Conformation: The analysis would reveal the precise orientation of the amine, difluoromethyl, and methyl groups relative to the phenyl ring.

Intermolecular Interactions: It would identify and characterize any hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate the crystal packing. These interactions are crucial in determining the material's bulk properties.

Bond Parameters: Precise measurements of C-N, C-F, and C-C bond lengths and angles would provide experimental data to compare with theoretical calculations, offering insights into the electronic effects of the substituents.

| Crystallographic Parameter | Description | Information Provided |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Basic structural framework of the crystal. |

| Space Group | The specific symmetry group of the crystal. | Detailed symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Size and shape of the repeating structural unit. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Information on bond order and electronic effects. |

| Bond Angles (°) | The angles formed by three connected atoms. | Insight into molecular geometry and steric hindrance. |

| Torsion Angles (°) | The dihedral angles between four connected atoms. | Defines the conformation of the molecule. |

Comprehensive Analytical Strategies

A robust analytical strategy is essential for ensuring the purity and identity of this compound, particularly in contexts like pharmaceutical synthesis or materials science where impurities can be detrimental.

Chromatographic techniques are indispensable for the separation and purification of organic compounds. For a substituted aniline like this compound, a combination of methods would likely be employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for both analytical and preparative-scale purification. nih.gov A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be a standard starting point for method development. nih.gov The retention time would serve as a key identifier, and the peak area would be used for quantification.

Gas Chromatography (GC): Due to its likely volatility, GC is a suitable method for purity assessment. A non-polar or medium-polarity capillary column would be used, and the compound would be detected by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

Column Chromatography: For larger-scale purification, flash column chromatography using silica (B1680970) gel as the stationary phase and a solvent system like hexane/ethyl acetate (B1210297) would be employed to isolate the compound from reaction mixtures.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase/Carrier Gas | Application |

| Reversed-Phase HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water gradient | Purity analysis and preparative purification. nih.gov |

| Gas Chromatography (GC) | Polysiloxane-based (e.g., DB-5) | Helium or Nitrogen | Purity assessment and impurity profiling. |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Bulk purification after synthesis. |

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more amenable to a particular analytical method, often gas chromatography. jfda-online.comsemanticscholar.org For this compound, the primary amine group is the target for derivatization.

Objectives of Derivatization:

Increase Volatility: Converting the polar N-H bond into a less polar group (e.g., by silylation or acylation) reduces intermolecular hydrogen bonding, making the compound more volatile for GC analysis. jfda-online.com

Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors and columns.

Enhance Detection: Introducing specific functional groups can significantly improve the response of selective detectors, such as an electron-capture detector (ECD).

Common Derivatization Reactions for Primary Amines:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) yields stable, volatile amides that are highly responsive to ECD.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov

Alkylation: While less common for primary analysis, methylation or other alkylations can be used.

| Derivatization Reagent | Derivative Formed | Analytical Advantage |

| Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl amide | Increased volatility, enhanced ECD response. jfda-online.com |

| BSTFA or MSTFA | N-Trimethylsilyl (TMS) amine | Increased volatility, improved peak shape in GC. |

| Pentafluorobenzoyl Chloride | N-Pentafluorobenzoyl amide | High ECD sensitivity for trace analysis. |

Computational and Theoretical Chemistry Studies on 2 Difluoromethyl 3 Methyl Phenylamine

Structural and Electronic Property Investigations

Computational studies can provide detailed information about the three-dimensional structure of a molecule and the distribution of electrons within it. This information is vital for predicting how the molecule will interact with other chemical species.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net This provides the most stable structure of the molecule. For flexible molecules like 2-Difluoromethyl-3-methyl-phenylamine, which has rotatable bonds, conformational analysis is crucial. mdpi.com This involves identifying the different stable conformers and determining their relative energies. researchgate.netsoton.ac.uk

The presence of the difluoromethyl and methyl groups on the phenyl ring can lead to different spatial arrangements with varying stabilities. Computational methods can predict the preferred conformation by calculating the energies of various rotational isomers. This analysis is essential as the biological activity and reactivity of a molecule can be highly dependent on its conformation.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylamine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.398 | ||

| C-C (ring avg.) | 1.395 | ||

| N-H | 1.012 | ||

| C-C-N | 120.5 | ||

| H-N-H | 110.2 | ||

| C-C-C-C (ring) | 0.0 |

Note: The data in this table is illustrative for a generic phenylamine derivative and not specific to this compound. Actual values would be obtained from specific DFT or ab initio calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface map illustrates the charge distribution within a molecule, with different colors representing different potential values. researchgate.net Typically, red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack. nih.gov

For this compound, an MEP analysis would reveal the electron-rich and electron-poor regions. The lone pair of electrons on the nitrogen atom of the amine group is expected to be an electron-rich site (red), making it a likely site for protonation and electrophilic attack. The electron-withdrawing nature of the difluoromethyl group would likely lead to a more positive potential on the adjacent parts of the molecule.

Frontier Molecular Orbital (FMO) theory is a model used to describe chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. nih.gov In the case of this compound, the distribution of the HOMO would likely be concentrated on the electron-rich amine group and the aromatic ring, while the LUMO would be influenced by the electron-withdrawing difluoromethyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylamine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative for a generic phenylamine derivative and not specific to this compound. Actual values would be obtained from specific DFT or ab initio calculations.

Computational Studies of Reaction Mechanisms and Kinetics

Energy Profile and Reaction Dynamics Simulations

Understanding the chemical reactivity and potential reaction mechanisms of this compound necessitates the calculation of reaction energy profiles. These profiles map the energy of a chemical system as it progresses along a reaction coordinate from reactants to products, passing through high-energy transition states.

Methodology: Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for calculating the electronic structure and energies of molecules. nih.govresearchgate.net For a hypothetical reaction involving this compound, such as electrophilic aromatic substitution or reaction with a radical species, DFT would be employed to optimize the geometries of the reactants, intermediates, transition states, and products. mdpi.com Functionals like PW6B95-D3 have been shown to provide accurate results for radical additions to aniline (B41778) derivatives. nih.gov The inclusion of solvation models is crucial to accurately represent reaction energetics in a condensed phase. nih.govnih.gov

From these calculations, a reaction energy profile can be constructed. The key parameters derived are the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate, and the reaction energy (the energy difference between reactants and products), which determines the thermodynamic favorability of the reaction. researchgate.netstackexchange.com

Reaction Dynamics: Beyond a static energy profile, reaction dynamics simulations can provide insight into the time-evolution of a chemical reaction. These simulations model the motion of atoms during the reactive event, offering a more detailed picture than transition state theory alone. mdpi.com Such simulations can reveal the influence of molecular vibrations and rotations on the reaction pathway and product formation.

Hypothetical Reaction Energy Profile Data:

Below is a hypothetical data table representing the calculated energies for a generic electrophilic substitution reaction on this compound. The values are illustrative and would be determined through specific DFT calculations.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 | 0.0 |

| Transition State 1 (TS1) | First energy barrier | +25.5 | +26.2 |

| Intermediate | Sigma complex | +5.2 | +4.8 |

| Transition State 2 (TS2) | Second energy barrier | +15.8 | +16.5 |

| Products | Final materials | -10.3 | -9.7 |

This interactive table showcases a hypothetical two-step reaction mechanism. The relative energies indicate the thermodynamic and kinetic parameters of the reaction.

Advanced Theoretical Modeling Techniques (e.g., Molecular Dynamics)

Advanced theoretical modeling techniques, particularly molecular dynamics (MD) simulations, are powerful tools for studying the dynamic behavior of molecules like this compound in various environments. ulisboa.ptnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time.

Applications for this compound:

Conformational Analysis: MD simulations can explore the accessible conformations of the molecule by simulating its dynamic motions. This is particularly important for understanding the orientation of the difluoromethyl and amine groups and how they might influence intermolecular interactions.

Solvation and Intermolecular Interactions: By simulating the compound in a solvent box (e.g., water), MD can provide detailed information about its solvation shell and the nature of its interactions with solvent molecules. This is crucial for understanding its solubility and behavior in biological or chemical systems. Analysis of radial distribution functions from the simulation trajectory can quantify the strength and geometry of these interactions.

Protein-Ligand Interactions: In the context of drug discovery, MD simulations are invaluable for studying the binding of a small molecule like this compound to a biological target, such as a protein. nih.govresearchgate.netresearchgate.net These simulations can assess the stability of the protein-ligand complex, identify key binding interactions, and estimate the binding free energy. researchgate.netmdpi.com

Methodology: An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. Commonly used force fields for organic molecules include AMBER, CHARMM, and OPLS. nih.gov The initial system is set up by placing the molecule of interest in a simulation box, often filled with a solvent. The system is then equilibrated, and a production simulation is run for a specified length of time (from nanoseconds to microseconds).

Hypothetical Molecular Dynamics Simulation Parameters:

The following table provides an example of typical parameters for an MD simulation of this compound in a water box.

| Parameter | Value/Description |

| Force Field | AMBER or CHARMM |

| Simulation Box | Cubic, 10 Å buffer distance |

| Solvent | TIP3P Water Model |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 100 ns |

| Integration Time Step | 2 fs |

| Non-bonded Cutoff | 12 Å |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

This interactive table outlines a standard setup for a molecular dynamics simulation to study the behavior of the compound in an aqueous environment.

Strategic Applications and Future Research Trajectories of 2 Difluoromethyl 3 Methyl Phenylamine in Chemical Science

Utility as a Key Intermediate and Building Block in Organic Synthesis

2-Difluoromethyl-3-methyl-phenylamine, also known as 2-(difluoromethyl)-3-methylaniline, is a crucial building block in the synthesis of complex organic molecules, particularly in the agrochemical sector. The unique electronic properties conferred by the difluoromethyl group, combined with the steric and electronic influence of the methyl group, make it a valuable precursor for creating targeted molecular architectures.

One of the most significant applications of this compound is as a key intermediate in the synthesis of advanced fungicides. Specifically, it is used in the creation of a new generation of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, which are vital for controlling a wide range of plant diseases on various crops. For instance, its structural framework is integral to the synthesis of isoflucypram, a potent SDHI fungicide developed to combat leaf spot diseases. The synthesis of such agrochemicals often involves the coupling of this compound with other complex intermediates to assemble the final active ingredient.

The table below summarizes the role of this compound as a building block for a notable agrochemical.

| Target Compound Class | Specific Example | Application/Significance |

| SDHI Fungicides | Isoflucypram | Provides long-lasting and effective control of fungal diseases, such as leaf spot, on a wide range of crops. rhhz.net |

The utility of fluorinated anilines like this compound extends to pharmaceutical research, where the introduction of the CF2H group can enhance a drug candidate's metabolic stability and membrane permeability. mdpi.com

Development of New Functional Materials and Optoelectronic Compounds

While the primary documented use of this compound is in agrochemical synthesis, the broader class of fluorinated anilines shows significant promise in the development of new functional materials. The introduction of fluorine atoms into polymer backbones, for example, can lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties.

Research into fluorinated polyanilines, synthesized from various fluoroaniline (B8554772) monomers, has demonstrated that these materials possess unique characteristics. For example, the presence of fluorine atoms can alter particle size and improve solubility and thermal stability compared to non-fluorinated polyaniline. researchgate.net While specific studies on polymers derived from this compound are not widely documented, the principles established with other fluorinated anilines suggest its potential as a monomer for creating specialized polymers. These materials could find applications in areas such as:

Advanced Coatings: Offering superior resistance to heat and chemicals.

Electronic Materials: Used in the fabrication of components for electronic devices where specific dielectric properties are required. man.ac.uk

Optoelectronics: The electronic properties of fluorinated anilines could be harnessed in the design of organic light-emitting diodes (OLEDs) or other optoelectronic devices.

The development of such materials is an active area of research, driven by the continuous demand for high-performance polymers and organic electronic components. nbinno.com

Emerging Areas in Fluorine Chemistry for Arylamine Synthesis

The synthesis of difluoromethylated arylamines, including this compound, is an area of ongoing innovation in fluorine chemistry. Traditional methods can be harsh and lack selectivity, prompting the development of milder and more precise synthetic routes. Recent advancements have focused on transition-metal catalysis and photoredox catalysis to achieve direct C-H difluoromethylation. qmul.ac.ukresearchgate.net

Several emerging strategies are noteworthy:

Photoredox Catalysis: This approach uses visible light to initiate the difluoromethylation process under very mild conditions. nih.gov Organic dyes like Eosin Y can act as photocatalysts, enabling the reaction of anilines with a difluoromethyl radical source. acs.orgnih.gov This method is advantageous for its operational simplicity and tolerance of various functional groups. acs.orgacs.org

Transition-Metal-Catalyzed C-H Functionalization: Ruthenium and other transition metals are being employed to direct the difluoromethylation to specific positions on the aromatic ring. thieme.de For instance, Ru(II) catalysts have been successfully used for the para-selective C-H difluoromethylation of anilides, highlighting the potential for high regioselectivity. thieme.de

Electron Donor-Acceptor (EDA) Complexes: A novel strategy involves the formation of an EDA complex between an aniline (B41778) and a difluoromethylating agent. This complex can be activated by visible light to initiate the reaction without the need for an external photocatalyst, offering a more streamlined and efficient process. acs.orgnih.gov

These innovative methods represent a shift towards more sustainable and efficient chemical synthesis, allowing for the late-stage introduction of the difluoromethyl group into complex molecules. conicet.gov.ar

The table below provides a summary of these emerging synthetic methods.

| Synthetic Strategy | Catalyst/Activator | Key Features |

| Photoredox Catalysis | Organic Dyes (e.g., Eosin Y), Iridium complexes | Mild reaction conditions, high functional group tolerance, avoids transition metals. acs.orgacs.org |

| Transition-Metal Catalysis | Ruthenium(II) complexes | High regioselectivity (e.g., para-selective C-H activation). thieme.de |

| EDA Complex Formation | Visible Light | Photocatalyst-free, efficient, forms a ground-state complex before photoirradiation. acs.orgnih.gov |

Synergistic Approaches: Combining Experimental and Computational Chemistry for In-depth Understanding

To fully understand and optimize the synthesis and properties of difluoromethylated phenylamines, researchers are increasingly combining laboratory experiments with computational chemistry. This synergistic approach provides deeper insights into reaction mechanisms, transition states, and the electronic properties of molecules, which can be difficult to ascertain through experiments alone.

Density Functional Theory (DFT) is a powerful computational tool used to model and predict various chemical phenomena. researchgate.net For fluorinated anilines, DFT calculations can be used to:

Elucidate Reaction Mechanisms: By calculating the energy profiles of different reaction pathways, researchers can determine the most likely mechanism. For example, computational studies can help understand whether a reaction proceeds through a radical or an ionic intermediate. nih.govmdpi.com

Predict Molecular Properties: DFT can predict electronic properties such as the HOMO-LUMO energy gap, dipole moment, and charge distribution. nmas.org These predictions are crucial for designing molecules with specific optoelectronic properties.

Analyze Spectroscopic Data: Calculated vibrational frequencies (IR and Raman) can be compared with experimental spectra to confirm the structure of a synthesized compound. mdpi.com

A combined experimental and computational approach was used to study the C-F bond activation of fluoroarenes, providing strong evidence for a concerted reaction pathway where one metal center acts as a nucleophile and the other as an electrophile. nih.gov This level of mechanistic detail is invaluable for designing more efficient catalysts and reaction conditions for synthesizing compounds like this compound.

Open Questions and Future Research Directions in Difluoromethylated Phenylamine Chemistry

Despite significant progress, several challenges and open questions remain in the field of difluoromethylated phenylamine chemistry, paving the way for future research.

Key Challenges and Open Questions:

Regioselectivity: Achieving precise control over the position of difluoromethylation on the aniline ring remains a significant challenge, especially for complex substrates. While methods for ortho- and para-functionalization are advancing, selective meta-difluoromethylation is less developed. nih.gov

Scalability and Cost: Many of the novel difluoromethylating reagents and catalytic systems are expensive or difficult to prepare on a large scale, which can be a barrier to their industrial application. mdpi.com Developing more cost-effective and scalable synthetic routes is a critical goal.

Substrate Scope: While modern methods show increasing functional group tolerance, the difluoromethylation of electron-deficient anilines can still be challenging. acs.org Expanding the substrate scope to include a wider range of electronically diverse anilines is an important area for future work.

Understanding Biological Impact: The precise impact of the CF2H group's position on biological activity is not always well understood. Systematic studies are needed to correlate the substitution pattern of difluoromethylated anilines with their efficacy and pharmacokinetic properties.

Future Research Directions:

Development of Novel Catalysts: The design of new, more efficient, and selective catalysts for C-H difluoromethylation will continue to be a major focus. This includes exploring earth-abundant metal catalysts and novel organocatalysts.

Flow Chemistry Applications: Implementing difluoromethylation reactions in continuous flow systems could offer advantages in terms of safety, scalability, and reaction efficiency, particularly for photochemical reactions. qmul.ac.uk

New Applications in Materials Science: There is a significant opportunity to explore the use of this compound and related compounds as building blocks for novel polymers, liquid crystals, and organic electronics with unique properties.

Radiolabeling for PET Imaging: The development of methods for introducing Fluorine-18 labeled difluoromethyl groups ([¹⁸F]CF2H) is a promising frontier. researchgate.net This would enable the use of these compounds as tracers in Positron Emission Tomography (PET) for medical diagnostics and drug development. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Difluoromethyl-3-methyl-phenylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of aryl amines like this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds (e.g., 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline) are synthesized using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures . Key factors include:

- Solvent choice : DMF facilitates high solubility of intermediates and accelerates reaction rates but may generate dimethylamine in situ under certain conditions, requiring careful pH control .

- Temperature control : Heating to 80–100°C optimizes reaction kinetics while minimizing side reactions like oxidation (e.g., quinone formation) .

- Purification : Column chromatography or recrystallization ensures purity, with HPLC monitoring to detect byproducts (e.g., substitution products or reduced derivatives) .

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoromethyl group (CF₂H) splits into a triplet (¹H NMR, ~δ 5–6 ppm) due to coupling with fluorine atoms. Aromatic protons exhibit distinct splitting patterns based on substituent positions (e.g., meta-methyl vs. ortho-difluoromethyl) .

- ¹⁹F NMR : Distinct signals for the difluoromethyl group (δ -110 to -120 ppm) confirm regiochemistry .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula, while fragmentation patterns distinguish structural isomers .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and steric properties of the aromatic ring, and what are the implications for reactivity?

- Methodological Answer :

- Electron-withdrawing effect : The CF₂H group decreases electron density at the ortho/para positions, reducing nucleophilic aromatic substitution (NAS) reactivity but enhancing electrophilic substitution at meta positions. Computational studies (DFT) can map charge distribution .

- Steric effects : The bulky CF₂H group may hinder coupling reactions (e.g., Buchwald–Hartwig amination), necessitating bulky ligands (e.g., XPhos) or elevated temperatures .

- Stability : Fluorination improves metabolic stability in biological studies but may increase susceptibility to hydrolysis under acidic conditions, requiring pH-controlled storage .

Q. What strategies mitigate decomposition or side reactions during functionalization of this compound?

- Methodological Answer :

- Protection/deprotection : Use Boc or Fmoc groups to protect the amine during harsh reactions (e.g., alkylation). Deprotection with TFA/DCM (1:1 v/v) under inert atmospheres minimizes degradation .

- Reaction optimization : Low temperatures (-78°C to 0°C) and anhydrous conditions prevent hydrolysis of the CF₂H group. Catalytic systems (e.g., Pd(OAc)₂/XPhos) improve cross-coupling efficiency .

- Real-time monitoring : In situ FTIR or LC-MS tracks intermediates, enabling rapid adjustment of reaction parameters .

Q. How do fluorination patterns in analogous compounds compare in terms of bioactivity or material properties?

- Methodological Answer :

- Medicinal chemistry : Fluorine atoms enhance binding affinity (e.g., in kinase inhibitors) by forming polar interactions with target proteins. For example, (3',3-Difluorobiphenyl-4-yl)methanamine shows improved metabolic stability compared to non-fluorinated analogs .

- Materials science : Fluorinated aryl amines exhibit tunable electronic properties (e.g., HOMO/LUMO levels) for organic semiconductors. Comparative studies using cyclic voltammetry and UV-vis spectroscopy quantify these effects .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of difluoromethyl-substituted amines under acidic conditions. How can researchers resolve these discrepancies?

- Methodological Answer :

- Controlled experiments : Perform stability studies at varying pH (1–14) and temperatures (25–80°C), monitoring decomposition via LC-MS. For example, notes fluorinated amines are stable at pH 4–9 but hydrolyze rapidly in strong acids (pH < 2) .

- Mechanistic studies : Isotopic labeling (e.g., D₂O) or trapping experiments identify intermediates (e.g., carbocations or fluorinated alcohols) to elucidate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.